molecular formula C9H12BrNO2S B2588287 Tert-butyl 5-amino-4-bromothiophene-2-carboxylate CAS No. 2248320-79-6

Tert-butyl 5-amino-4-bromothiophene-2-carboxylate

Cat. No. B2588287
CAS RN: 2248320-79-6
M. Wt: 278.16
InChI Key: XUDJKXCDFSIHNE-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-4-bromothiophene-2-carboxylate is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a thiophene ring, which is a five-membered ring containing sulfur and carbon atoms.

Mechanism Of Action

The mechanism of action of tert-butyl 5-amino-4-bromothiophene-2-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Tert-butyl 5-amino-4-bromothiophene-2-carboxylate has been shown to have several biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using tert-butyl 5-amino-4-bromothiophene-2-carboxylate in lab experiments is its ability to inhibit the activity of certain enzymes, which can be useful in the study of enzyme kinetics and the development of enzyme inhibitors. However, one limitation is that it may not be suitable for use in certain experiments due to its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for the study of tert-butyl 5-amino-4-bromothiophene-2-carboxylate. One area of research is the development of new organic electronic materials using tert-butyl 5-amino-4-bromothiophene-2-carboxylate as a building block. Another area of research is the investigation of its potential use as a drug molecule for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of tert-butyl 5-amino-4-bromothiophene-2-carboxylate involves the reaction of 5-bromothiophene-2-carboxylic acid with tert-butylamine and triethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields tert-butyl 5-amino-4-bromothiophene-2-carboxylate as a white solid with a yield of up to 70%.

Scientific Research Applications

Tert-butyl 5-amino-4-bromothiophene-2-carboxylate has potential applications in various fields of scientific research. It has been studied for its use as a building block in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). It has also been investigated for its potential use as a drug molecule due to its ability to inhibit the activity of certain enzymes.

properties

IUPAC Name

tert-butyl 5-amino-4-bromothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)6-4-5(10)7(11)14-6/h4H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDJKXCDFSIHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(S1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-amino-4-bromothiophene-2-carboxylate

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